
1,2-Bis(4-fluorophenyl)tetrachloroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-fluorophenyl)tetrachloroethane, commonly known as BFPT, is an organochlorine compound used in various scientific research applications. It is a colorless, odorless, and non-flammable chemical compound with a molecular weight of 374.74 g/mol. BFPT has been used in laboratory experiments to study the biochemical and physiological effects of various compounds and drugs.
科学的研究の応用
BFPT has been used in various scientific research applications, such as drug metabolism and pharmacokinetics studies, toxicology studies, and studies of the biochemical and physiological effects of various compounds and drugs. It has also been used in the synthesis of other organochlorine compounds, such as 1,2-bis(4-chlorophenyl)tetrachloroethane, and in the synthesis of polychlorinated biphenyls.
作用機序
BFPT acts as a pro-drug, meaning that it is metabolized in the body to form other active compounds. It is metabolized by the cytochrome P450 enzymes to form 4-fluoro-2-chlorophenol, which is then further metabolized to form 4-fluoro-2-hydroxybenzoic acid. This compound is then conjugated with glucuronic acid and excreted in the urine.
Biochemical and Physiological Effects
BFPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism and pharmacokinetics. It has also been shown to inhibit the activity of certain enzymes involved in the synthesis of cholesterol and fatty acids, which can lead to changes in lipid levels in the body. In addition, BFPT has been shown to have an effect on the central nervous system, causing sedation and altered behavior.
実験室実験の利点と制限
BFPT has several advantages for laboratory experiments. It is a non-flammable and odorless compound, so it can be safely handled in the laboratory. It is also relatively stable and has a low vapor pressure, so it can be stored for long periods of time without degradation. However, there are some limitations to using BFPT in laboratory experiments. It is a potent inhibitor of cytochrome P450 enzymes, so it can interfere with the metabolism and pharmacokinetics of other compounds and drugs. In addition, its effects on the central nervous system can cause sedation and altered behavior, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on BFPT. One potential direction is to investigate its effects on other enzymes involved in drug metabolism and pharmacokinetics, such as UGTs and SULTs. Another potential direction is to investigate its effects on other biochemical and physiological processes, such as its effects on lipid metabolism and its effects on the central nervous system. Finally, further research could be done to investigate the potential toxicity of BFPT and its potential for use as a pesticide or herbicide.
合成法
BFPT is synthesized by the reaction of 1,2-dichloroethane with 4-fluorophenol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and a polar solvent, such as acetonitrile or dimethylformamide. The reaction is carried out at a temperature of 60-80°C for 5-10 hours. The reaction yields a mixture of BFPT and 1,2-dichloroethane, which can be separated by distillation.
特性
IUPAC Name |
1-fluoro-4-[1,1,2,2-tetrachloro-2-(4-fluorophenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4F2/c15-13(16,9-1-5-11(19)6-2-9)14(17,18)10-3-7-12(20)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATXDMKBIRMKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)(Cl)Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


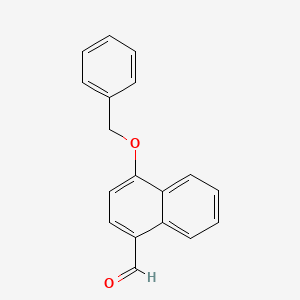
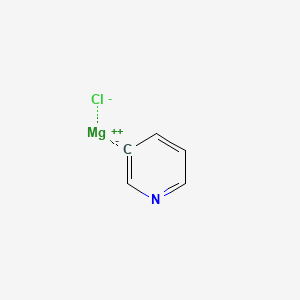
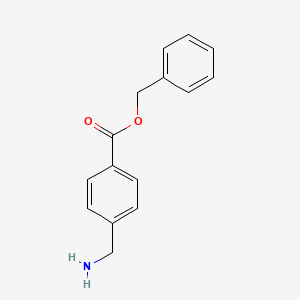
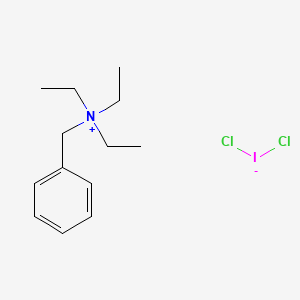

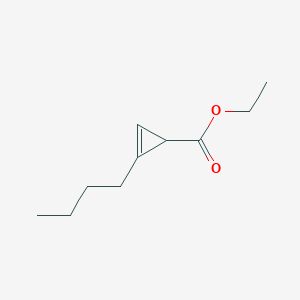
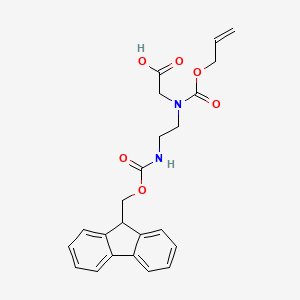
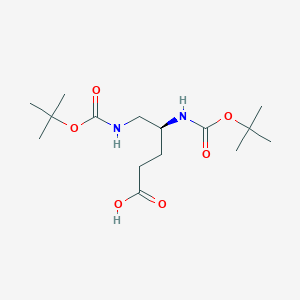
![2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B6316610.png)
![2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6316614.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)

![Benzo[d]isoxazole-3,7-diol, 95%](/img/structure/B6316626.png)